molecular formula C6H14ClNO2 B2454522 Methyl 4-amino-3-methylbutanoate;hydrochloride CAS No. 78287-53-3

Methyl 4-amino-3-methylbutanoate;hydrochloride

Cat. No. B2454522
CAS RN: 78287-53-3
M. Wt: 167.63
InChI Key: ISARYZPDAVBWAR-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-methylbutanoate hydrochloride” is a chemical compound with the CAS Number: 78287-53-3 . It has a molecular weight of 167.64 and its IUPAC name is methyl 4-amino-3-methylbutanoate hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “Methyl 4-amino-3-methylbutanoate hydrochloride” is 1S/C6H13NO2.ClH/c1-5(4-7)3-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Chemoenzymatic Synthesis

Methyl 4-amino-3-methylbutanoate hydrochloride is involved in the synthesis of enantiomerically pure compounds. A study demonstrated the chemoenzymatic synthesis of (R)- and (S)-4-amino-3-methylbutanoic acids, highlighting the versatility of this compound in creating specific molecular configurations for various applications (Andruszkiewicz, Barrett, & Silverman, 1990).

Synthesis of Disubstituted Aminobutyric Acids

Research has explored the synthesis of 3,4-disubstituted aminobutyric acids, an area where methyl 4-amino-3-methylbutanoate hydrochloride plays a key role. This study indicates the potential pharmaceutical applications of these compounds, as they are known to exhibit significant pharmacological activity (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Role in GABA Synthesis

The compound has been identified as a precursor in the synthesis of gamma-aminobutyric acid (GABA), a significant neurotransmitter in the human brain. It's notable for its ability to cross the blood-brain barrier, indicating its utility in neurological research and potential therapeutic applications (Bianchi, Deana, Quadro, Mourier, & Galzigna, 1983).

Anticonvulsant Activity Study

A study focused on the synthesis of a phenibut ester, using methyl 4-amino-3-methylbutanoate hydrochloride, investigated its potential anticonvulsant properties. This research is particularly relevant for the development of new pharmacological treatments for epilepsy and other seizure-related disorders (Nesterkina, Musatov, Honcharova, & Kravchenko, 2022).

Vibrational Spectroscopy and Molecular Docking Studies

Vibrational spectroscopy and molecular docking studies have been conducted on derivatives of 4-amino-3-methylbutanoic acid, demonstrating the compound's utility in detailed molecular analysis and potential in drug development processes (Rizwana, Prasana, Muthu, & Abraham, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H303, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The compound’s safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

methyl 4-amino-3-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(4-7)3-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISARYZPDAVBWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-methylbutanoate hydrochloride

CAS RN

78287-53-3
Record name methyl 4-amino-3-methylbutanoate hydrochloride
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